

An In-depth Technical Guide to Methyl 5-formylpyrazine-2-carboxylate

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Compound of Interest

Compound Name: *Methyl 5-formylpyrazine-2-carboxylate*

Cat. No.: *B1452268*

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 5-formylpyrazine-2-carboxylate is a heterocyclic organic compound featuring a pyrazine ring substituted with a methyl ester and a formyl (aldehyde) group. This molecule is of significant interest to researchers in medicinal chemistry and materials science due to the versatile reactivity of its functional groups. The pyrazine core is a common scaffold in many biologically active compounds, and the presence of both an electron-withdrawing ester and a reactive aldehyde makes it a valuable building block for the synthesis of more complex molecules.^{[1][2][3]} This guide provides a comprehensive overview of its molecular structure, molecular weight, and key chemical properties, offering insights for its application in research and development.

Molecular Structure and Properties

The fundamental characteristics of **Methyl 5-formylpyrazine-2-carboxylate** are summarized in the table below.

Identifier	Value	Source
IUPAC Name	methyl 5-formyl-2-pyrazinecarboxylate	[4]
CAS Number	710322-57-9	[4]
Chemical Formula	C ₇ H ₆ N ₂ O ₃	[4]
Molecular Weight	166.14 g/mol	[4]
InChI Code	1S/C7H6N2O3/c1-12-7(11)6-3-8-5(4-10)2-9-6/h2-4H,1H3	[4]
Physical Form	Solid	[4]
Storage	Inert atmosphere, 2-8°C	[4]

Structural Analysis

The molecular structure consists of a central pyrazine ring, which is a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 4. A methyl carboxylate group (-COOCH₃) is attached at the 2-position, and a formyl group (-CHO) is at the 5-position.

The presence of electron-withdrawing groups at positions 2 and 5 significantly influences the electronic properties of the pyrazine ring, making the ring protons more deshielded in an NMR spectrum. The molecule is expected to be largely planar, which can facilitate π -stacking interactions in a solid state.[5] While specific crystallographic data for this compound is not readily available in the public domain, analysis of similar pyrazine derivatives suggests a high degree of planarity.[5]

Caption: 2D structure of **Methyl 5-formylpyrazine-2-carboxylate**.

Spectroscopic Properties (Predicted)

While experimental spectra for **Methyl 5-formylpyrazine-2-carboxylate** are not widely published, we can predict the key features of its ¹H and ¹³C NMR spectra based on its structure and data from analogous compounds.[6]

Predicted ^1H NMR Spectrum (in CDCl_3)

- **Pyrazine Protons:** Two singlets are expected for the aromatic protons on the pyrazine ring. The proton at position 3, situated between two nitrogen atoms, would likely appear around δ 8.8-9.0 ppm. The proton at position 6, adjacent to the ester group, is expected to be slightly more shielded, appearing around δ 8.6-8.8 ppm.
- **Formyl Proton:** The aldehyde proton should appear as a sharp singlet in the highly deshielded region of the spectrum, typically around δ 9.9-10.1 ppm.
- **Methyl Ester Protons:** The three protons of the methyl group of the ester will give a singlet at approximately δ 3.9-4.1 ppm.

Predicted ^{13}C NMR Spectrum (in CDCl_3)

- **Carbonyl Carbons:** The formyl carbon is expected around δ 190-195 ppm, and the ester carbonyl carbon should appear around δ 163-166 ppm.
- **Pyrazine Carbons:** The carbon atoms of the pyrazine ring are expected to resonate in the δ 140-155 ppm range. The carbons attached to the substituents (C2 and C5) would be the most deshielded.
- **Methyl Ester Carbon:** The carbon of the methyl group of the ester is anticipated to be the most shielded, appearing around δ 52-55 ppm.

Proposed Synthesis Pathway

A plausible and efficient synthesis of **Methyl 5-formylpyrazine-2-carboxylate** can be envisioned through the controlled oxidation of the corresponding methyl-substituted precursor, Methyl 5-methylpyrazine-2-carboxylate. This precursor is commercially available and can be synthesized via the esterification of 5-methylpyrazine-2-carboxylic acid.^[7]

The oxidation of the methyl group to a formyl group can be a challenging transformation, as over-oxidation to the carboxylic acid is a common side reaction.^{[8][9]} However, a number of modern organic synthesis methods can achieve this selectively.

Caption: Proposed workflow for the synthesis of **Methyl 5-formylpyrazine-2-carboxylate**.

Experimental Protocol: A Conceptual Outline

- **Reaction Setup:** In a round-bottom flask, dissolve Methyl 5-methylpyrazine-2-carboxylate in a suitable solvent, such as dioxane or dichloromethane.
- **Oxidant Addition:** Add a selective oxidizing agent. Selenium dioxide (SeO_2) is a classic reagent for the oxidation of benzylic methyl groups to aldehydes. Alternatively, manganese dioxide (MnO_2) can be effective for the oxidation of activated methyl groups. The reaction may require heating.
- **Monitoring:** The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure the complete consumption of the starting material and to minimize the formation of the over-oxidized carboxylic acid byproduct.
- **Workup and Purification:** Upon completion, the reaction mixture is filtered to remove the solid oxidant. The filtrate is then washed with water and brine, dried over an anhydrous salt (e.g., Na_2SO_4), and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure **Methyl 5-formylpyrazine-2-carboxylate**.

Reactivity and Potential Applications

The chemical reactivity of **Methyl 5-formylpyrazine-2-carboxylate** is dominated by its two functional groups.

- **The Formyl Group:** The aldehyde is a versatile handle for a variety of chemical transformations, including:
 - **Reductive Amination:** To introduce amine functionalities.
 - **Wittig Reaction:** To form alkenes.
 - **Aldol and Related Condensations:** To form larger, more complex structures.
 - **Oxidation:** To form the corresponding carboxylic acid.
 - **Reduction:** To form the corresponding alcohol.

- The Methyl Ester: The ester group can be hydrolyzed to the carboxylic acid, which can then be converted to an amide or other derivatives.[10]

Given the prevalence of the pyrazine scaffold in pharmaceuticals, **Methyl 5-formylpyrazine-2-carboxylate** is a promising starting material for the synthesis of novel drug candidates.[1][2][3] Pyrazine derivatives have shown a wide range of biological activities, including use as anti-tuberculosis agents, diuretics, and anti-cancer agents.[11][12] The aldehyde functionality, in particular, allows for its incorporation into larger molecules through stable, covalent linkages, making it a valuable building block in fragment-based drug design and combinatorial chemistry.

Conclusion

Methyl 5-formylpyrazine-2-carboxylate is a valuable heterocyclic compound with significant potential in synthetic organic chemistry and drug discovery. While detailed experimental characterization data is not extensively available, its structure and properties can be reliably predicted. The presence of both a reactive aldehyde and a modifiable ester group on a biologically relevant pyrazine core makes it an attractive substrate for the development of new pharmaceuticals and functional materials. The synthetic route proposed herein offers a viable pathway for its preparation, enabling further investigation into its chemical and biological properties.

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References

- 1. nbinno.com [nbinno.com]
- 2. Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Methyl 5-formylpyrazine-2-carboxylate | 710322-57-9 [sigmaaldrich.com]
- 5. Methyl pyrazine-2-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. METHYL 5-METHYLPYRAZINE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 8. technoarete.org [technoarete.org]
- 9. CN1141299C - Method for preparing 5-methylpyrazine-2-carboxylic acid by one-step oxidation with KMnO4 - Google Patents [patents.google.com]
- 10. Buy Methyl 5-methylpyrazine-2-carboxylate | 41110-33-2 [smolecule.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
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